molecular formula C18H27N3O5S B4391497 2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide

Cat. No. B4391497
M. Wt: 397.5 g/mol
InChI Key: WSNVDFCVCVYSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, commonly known as DMSO, is a widely used organic solvent in scientific research. DMSO has a unique ability to penetrate biological membranes and enhance the solubility of hydrophobic compounds, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of DMSO is not fully understood, but it is believed to involve its ability to disrupt lipid bilayers and enhance membrane permeability. DMSO has also been shown to modulate ion channels and alter protein structure and function. These effects may contribute to the ability of DMSO to enhance the solubility of hydrophobic compounds and facilitate drug delivery.
Biochemical and Physiological Effects:
DMSO has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. DMSO has also been shown to modulate cell signaling pathways and gene expression, suggesting potential therapeutic applications in cancer and other diseases. However, the effects of DMSO on cellular function and viability can be dose-dependent and may vary depending on the cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

The advantages of using DMSO in lab experiments include its ability to enhance the solubility of hydrophobic compounds, its cryoprotective properties, and its ability to modulate protein structure and function. However, the use of DMSO can also have limitations, including potential toxicity at high concentrations and interference with some biochemical assays. The optimal concentration of DMSO for a given experiment may need to be determined empirically.

Future Directions

For research on DMSO include further elucidation of its mechanism of action, identification of potential therapeutic applications, and optimization of its use in drug discovery and development. In addition, the development of new methods for delivering compounds to cells and tissues may enhance the effectiveness of DMSO in these applications. Finally, the potential for DMSO to interact with other compounds and affect experimental outcomes should continue to be investigated.
Conclusion:
In conclusion, DMSO is a valuable tool in scientific research due to its ability to enhance the solubility of hydrophobic compounds and facilitate drug discovery and development. DMSO has a wide range of applications in cell biology, biochemistry, and drug discovery. However, the use of DMSO can also have limitations and potential toxicity at high concentrations. Future research on DMSO should focus on further elucidation of its mechanism of action, identification of potential therapeutic applications, and optimization of its use in drug discovery and development.

Scientific Research Applications

DMSO has a wide range of applications in scientific research, including drug discovery, cell biology, and biochemistry. DMSO is commonly used as a solvent for small molecule compounds in high-throughput screening assays to identify potential drug candidates. DMSO is also used as a cryoprotectant for cell lines and tissues, allowing for long-term storage and preservation. In addition, DMSO is used as a protein denaturant and a reducing agent in biochemical assays.

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-14-11-20(12-15(2)26-14)13-18(22)19-16-3-5-17(6-4-16)27(23,24)21-7-9-25-10-8-21/h3-6,14-15H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNVDFCVCVYSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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